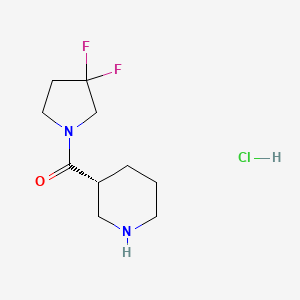![molecular formula C9H14N2 B12083660 Hydrazine, [1-(2-methylphenyl)ethyl]-](/img/structure/B12083660.png)
Hydrazine, [1-(2-methylphenyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-1-(2-methylphenyl)hydrazine , is a chemical compound with the molecular formula C9H15N2 . It belongs to the class of hydrazines, which are organic compounds containing a hydrazine functional group (–NHNH2). This compound features an ethyl group (–CH2CH3) attached to the hydrazine nitrogen and a methylphenyl group (–C6H4–CH3) attached to the other nitrogen.
Métodos De Preparación
The synthetic routes for preparing 1-ethyl-1-(2-methylphenyl)hydrazine involve the reaction of hydrazine hydrate with 2-methylacetophenone (also known as 2-methylpropiophenone). The reaction proceeds via nucleophilic addition of hydrazine to the ketone, followed by reduction of the resulting hydrazone intermediate. The industrial production methods typically optimize yield and purity through careful control of reaction conditions.
Análisis De Reacciones Químicas
1-ethyl-1-(2-methylphenyl)hydrazine can undergo various chemical reactions:
Oxidation: It can be oxidized to form hydrazones or azines.
Reduction: Reduction of the compound yields the corresponding hydrazine.
Substitution: The ethyl group can be substituted by other functional groups. Common reagents include hydrazine hydrate, reducing agents (such as sodium borohydride), and various electrophiles for substitution reactions.
Major products:
1-ethyl-1-(2-methylphenyl)hydrazine hydrochloride: The hydrochloride salt is commonly encountered and used in research.
Aplicaciones Científicas De Investigación
1-ethyl-1-(2-methylphenyl)hydrazine finds applications in:
Organic Synthesis: As a versatile building block for the synthesis of other compounds.
Medicinal Chemistry: It has been investigated for potential pharmaceutical applications.
Pesticide Development: Some derivatives exhibit pesticidal properties.
Laboratory Reagent: Used in chemical research and analysis.
Mecanismo De Acción
The exact mechanism of action for this compound varies depending on its specific application. its hydrazine moiety can participate in redox reactions, nucleophilic additions, and coordination chemistry. Molecular targets and pathways may involve interactions with enzymes, receptors, or cellular components.
Comparación Con Compuestos Similares
1-ethyl-1-(2-methylphenyl)hydrazine shares similarities with other hydrazines, such as 1-methyl-1-phenylhydrazine (C7H10N2) and 1-ethylhydrazine (C2H8N2). Its unique feature lies in the combination of an ethyl group and a methylphenyl group.
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-7-5-3-4-6-9(7)8(2)11-10/h3-6,8,11H,10H2,1-2H3 |
Clave InChI |
CZKUNPWXBOHIGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester (9CI)](/img/structure/B12083588.png)
![3-[14,16-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12083603.png)




![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1)](/img/structure/B12083638.png)


![O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine](/img/structure/B12083652.png)

